Aflatoxin R0

Vue d'ensemble

Description

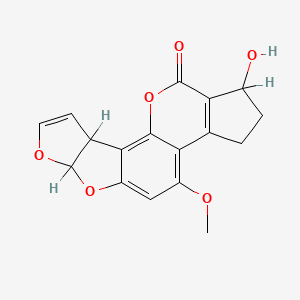

Aflatoxin R0 is a type of mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound, like other aflatoxins, is known for its potent toxicity and carcinogenic properties. It is a difuranocoumarin derivative, structurally characterized by a coumarin center and synthesized through a polyketide biosynthetic pathway in the fungus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin R0 involves a complex polyketide pathway in the producing fungi. The biosynthesis starts with the formation of a polyketide chain, which undergoes cyclization and various enzymatic modifications to form the difuranocoumarin structure. Key enzymes involved include polyketide synthase and cytochrome P450 monooxygenases .

Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, it can be produced by cultivating Aspergillus flavus or Aspergillus parasiticus under controlled conditions that favor aflatoxin production. This involves maintaining specific temperature, humidity, and nutrient conditions to optimize fungal growth and toxin production .

Analyse Des Réactions Chimiques

Types of Reactions: Aflatoxin R0 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to less toxic metabolites.

Substitution: Chemical modifications can occur at various functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Various nucleophiles can be used to introduce new functional groups.

Major Products Formed:

Oxidation: Formation of aflatoxin-exo 8,9-epoxide, a highly reactive and toxic intermediate.

Reduction: Formation of less toxic metabolites.

Substitution: Modified aflatoxin derivatives with altered toxicity profiles.

Applications De Recherche Scientifique

Detection Methods

1. Analytical Techniques

- High-Performance Liquid Chromatography (HPLC) : Widely used for quantifying aflatoxins in food and feed samples.

- Enzyme-Linked Immunosorbent Assay (ELISA) : A sensitive method for detecting aflatoxins in various matrices.

- Mass Spectrometry : Provides precise molecular identification and quantification of aflatoxins, including Aflatoxin R0.

Mitigation Strategies

1. Biological Control

- Lactic Acid Bacteria : Research indicates that certain strains can degrade aflatoxins effectively. For instance, Lactobacillus rhamnosus has shown a reduction in aflatoxin levels in yogurt by up to 61% .

- Natural Compounds : The Aflatox® Project has explored bioactive natural compounds that inhibit the growth of Aspergillus flavus without posing risks to human health .

2. Pre- and Post-Harvest Strategies

- Integrated models have been developed to predict aflatoxin contamination based on environmental conditions during crop growth and storage . These models help in optimizing agricultural practices to minimize contamination risks.

Health Implications

Aflatoxins, including this compound, have been linked to various health issues:

- Carcinogenicity : Aflatoxin B1, a closely related compound, is known to induce liver cancer and other malignancies through genotoxic mechanisms .

- Immunosuppression : Studies have demonstrated that aflatoxins can impair immune function in both humans and animals .

- Reproductive Toxicity : In vivo studies have shown adverse effects on reproductive health due to aflatoxin exposure .

Case Study 1: Lactic Acid Bacteria in Food Safety

A study evaluated the efficacy of different lactic acid bacteria strains in degrading Aflatoxin M1 in dairy products. The results indicated significant reductions in aflatoxin levels, highlighting the potential for using these bacteria as a biocontrol method in food safety applications.

Case Study 2: Predictive Modeling for Crop Management

An integrated model was developed to assess aflatoxin levels in maize crops based on climatic data. This model successfully predicted contamination levels, allowing farmers to implement targeted interventions during critical periods of crop growth and storage.

Mécanisme D'action

Aflatoxin R0 exerts its toxic effects primarily through the formation of reactive epoxide intermediates. These intermediates can bind to DNA, causing mutations and leading to carcinogenesis. The compound also induces oxidative stress, which contributes to its genotoxic and cytotoxic effects. Key molecular targets include DNA, proteins involved in cell cycle regulation, and enzymes involved in detoxification pathways .

Comparaison Avec Des Composés Similaires

Aflatoxin B1: The most toxic and prevalent aflatoxin, known for its potent carcinogenicity.

Aflatoxin B2: Similar to aflatoxin B1 but with slightly lower toxicity.

Aflatoxin G1 and G2: Differ in their structural features and fluorescence properties but share similar toxicological profiles.

Uniqueness of Aflatoxin R0: this compound is unique in its specific structural features and the particular pathways it affects. While it shares common mechanisms of action with other aflatoxins, its distinct molecular structure can lead to different interaction patterns with biological targets, making it a valuable compound for comparative studies in mycotoxin research .

Activité Biologique

Aflatoxins are a group of toxic compounds produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. Among these, Aflatoxin R0 is a lesser-known variant that has gained attention for its biological activity, particularly in relation to human health and food safety. This article explores the biological activity of this compound, including its mechanisms of toxicity, effects on cellular processes, and implications for health.

Overview of this compound

This compound is structurally related to other aflatoxins such as Aflatoxin B1 (AFB1) and Aflatoxin M1 (AFM1). While less studied than its more notorious counterparts, preliminary research suggests that this compound may exhibit significant biological activity that warrants further investigation.

The biological activity of this compound is believed to involve several mechanisms:

- DNA Interaction : Similar to AFB1, this compound may intercalate into DNA, leading to mutagenic changes. This interaction can result in the formation of DNA adducts that disrupt normal cellular function and promote carcinogenesis.

- Estrogen Receptor Binding : Studies have indicated that aflatoxins can interact with estrogen receptors (ERα and ERβ), potentially leading to endocrine disruption. Molecular docking studies suggest that this compound may bind to these receptors, similar to other aflatoxins .

- Cytokine Modulation : Research has shown that aflatoxins can alter cytokine expression in immune cells. For instance, exposure to AFB1 has been linked to increased pro-inflammatory cytokines, which may also be relevant for understanding the immunotoxicity of this compound .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Hepatotoxicity : Like other aflatoxins, this compound is expected to exert hepatotoxic effects. Acute exposure may lead to liver damage, while chronic exposure could contribute to liver cirrhosis and hepatocellular carcinoma (HCC) over time .

- Growth Impairment : Epidemiological studies have associated aflatoxin exposure with growth stunting in children. This effect may be mediated through nutritional deficiencies and immunosuppression caused by aflatoxins .

- Carcinogenic Potential : The carcinogenicity of aflatoxins is well-documented, with estimates suggesting that a significant percentage of HCC cases globally can be attributed to aflatoxin exposure. The exact role of this compound in this context remains to be fully elucidated .

Case Studies

Several case studies highlight the implications of aflatoxin exposure:

- Epidemiological Studies in Africa : Research indicates that populations in regions with high aflatoxin exposure have elevated rates of liver cancer. For instance, a study reported that 4.6% to 28.2% of global HCC cases could be linked to aflatoxins .

- Animal Models : In animal studies, exposure to various aflatoxins has demonstrated significant impacts on liver function and immune response. For example, rats exposed to AFB1 showed altered cytokine profiles and increased liver pathology .

- Food Safety Assessments : In Malaysia, studies have begun assessing the presence of aflatoxins in food products and their biomarkers in human samples. These assessments are crucial for understanding the public health impact of aflatoxins, including potential exposure to this compound .

Comparative Analysis of Aflatoxins

| Property | Aflatoxin B1 | Aflatoxin M1 | This compound |

|---|---|---|---|

| Structure | Commonly studied | Metabolite of B1 | Less studied |

| Hepatotoxicity | High | Moderate | Unknown |

| Carcinogenic Potential | Yes | Yes | Potentially |

| Estrogen Receptor Binding | Yes | Yes | Potentially |

Propriétés

IUPAC Name |

16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIWLDSPNDMZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860434 | |

| Record name | 1-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.